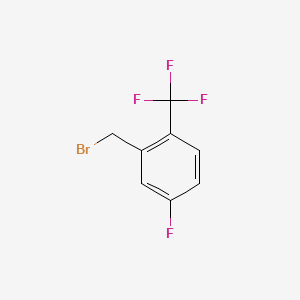

5-Fluoro-2-(trifluoromethyl)benzyl bromide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-3-6(10)1-2-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZWBTRGSDOAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372158 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239135-48-9 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239135-48-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl bromide: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in modern medicinal chemistry and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its applications, particularly in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the CAS number 239135-48-9, is a halogenated aromatic compound valued for its utility in introducing the 5-fluoro-2-(trifluoromethyl)benzyl moiety into various molecular scaffolds.[1][2][3] The incorporation of fluorine and a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it a valuable reagent for drug discovery and the synthesis of advanced materials.[4]

The key physical and chemical properties of this compound are summarized in the table below. It is important to distinguish this isomer from its positional isomers, such as 2-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 220239-69-0) and 3-Fluoro-5-(trifluoromethyl)benzyl bromide (CAS 239087-09-3), as their properties and reactivity may differ.[4][5]

| Property | Value | Reference |

| CAS Number | 239135-48-9 | [1][2][3] |

| Molecular Formula | C₈H₅BrF₄ | [3] |

| Molecular Weight | 257.03 g/mol | [3] |

| IUPAC Name | 1-(Bromomethyl)-5-fluoro-2-(trifluoromethyl)benzene | |

| Physical Form | Liquid | |

| Purity | Typically ≥98% | [4] |

| Storage Temperature | Ambient Temperature |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the free-radical bromination of the corresponding toluene derivative, 5-fluoro-2-(trifluoromethyl)toluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions.[6] The use of a non-polar solvent like carbon tetrachloride or a less toxic alternative such as (trifluoromethyl)benzene or acetonitrile is common.[6][7]

Below is a detailed experimental protocol for this synthesis.

Experimental Protocol: Synthesis via Benzylic Bromination

Materials:

-

5-Fluoro-2-(trifluoromethyl)toluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-fluoro-2-(trifluoromethyl)toluene (1.0 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction Initiation: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle. For photochemical initiation, irradiate the flask with a UV lamp or a household compact fluorescent lamp.[7]

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Washing: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by vacuum distillation to obtain pure this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) in the region of 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (typically 7.0-7.8 ppm), with coupling patterns influenced by the fluorine and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. A singlet for the trifluoromethyl group (CF₃) is expected. The chemical shift will be characteristic of a CF₃ group attached to a benzene ring. Another signal, likely a multiplet due to coupling with neighboring protons, will be observed for the single fluorine atom on the aromatic ring. The wider chemical shift range in ¹⁹F NMR allows for clear resolution of different fluorine-containing functional groups.[8]

-

¹³C NMR: The carbon NMR will show distinct signals for the benzylic carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the fluorine and trifluoromethyl groups.

Reactivity and Applications

This compound is a reactive alkylating agent due to the lability of the benzylic bromide. It readily participates in nucleophilic substitution reactions, making it an excellent precursor for introducing the 5-fluoro-2-(trifluoromethyl)benzyl group into a wide range of molecules.

Its primary application lies in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[4][9] The presence of both a fluorine atom and a trifluoromethyl group can enhance the biological activity, metabolic stability, and lipophilicity of drug candidates. For instance, similar fluorinated benzyl bromides are used in the synthesis of various therapeutic agents, including anti-cancer, anti-diabetic, and antiviral drugs.[10]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance that can cause severe skin burns and eye damage.

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection), P301 + P330 + P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting), P303 + P361 + P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[11]

References

- 1. This compound | 239135-48-9 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound [oakwoodchemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Fluoro-5-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]

- 6. Benzylic Brominations with N‐Bromosuccinimide in (Trifluoromethyl)benzene. | Semantic Scholar [semanticscholar.org]

- 7. A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow [organic-chemistry.org]

- 8. azom.com [azom.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-(trifluoromethyl)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-2-(trifluoromethyl)benzyl bromide, a key building block in modern medicinal chemistry and material science. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, chemical synthesis, and the development of novel fluorinated compounds.

Core Physicochemical Properties

This compound is a halogenated aromatic compound valued for its unique electronic properties and reactivity. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences its chemical behavior, making it a versatile reagent for introducing fluorinated moieties into larger molecules.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrF₄ | |

| Molecular Weight | 257.02 g/mol | |

| Appearance | Solid | |

| Melting Point | Not available | [1][2] |

| Boiling Point | 188.3 ± 35.0 °C at 760 Torr | [1] |

| Density | 1.640 ± 0.06 g/cm³ (at 20°C) | [1] |

| Solubility | Not available | [1][2] |

| CAS Number | 239135-48-9 | [3] |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a lachrymator, meaning it can cause severe eye irritation and tearing.

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage. |

| Aquatic Hazard, Chronic (Category 3) | GHS09 | - | H412: Harmful to aquatic life with long lasting effects. |

Note: This is not an exhaustive list of all potential hazards. Please refer to the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Experimental Protocols

Representative Synthesis of a Fluorinated Benzyl Bromide

This protocol describes a common method for the bromination of a benzylic alcohol.

Reaction Scheme:

Caption: General synthesis pathway for a fluorinated benzyl bromide.

Materials:

-

5-Fluoro-2-(trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous toluene

-

Dichloromethane

-

Water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 5-Fluoro-2-(trifluoromethyl)benzyl alcohol in anhydrous toluene is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath (0-10 °C).

-

A solution of phosphorus tribromide in anhydrous toluene is added dropwise to the stirred alcohol solution, maintaining the temperature below 10 °C.[4]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.[4]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[4]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Analytical Characterization

The structure and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure. The ¹H NMR spectrum would show characteristic signals for the benzylic protons and the aromatic protons, with coupling patterns influenced by the fluorine substituents.[5][6] The ¹⁹F NMR would show signals corresponding to the fluorine atom on the ring and the trifluoromethyl group.[5]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[7][8] The fragmentation pattern can also provide structural information.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical research due to its ability to introduce a fluorinated benzyl moiety.

Caption: Key application areas of this compound.

Medicinal Chemistry and Drug Discovery

The introduction of fluorine and trifluoromethyl groups into drug candidates can significantly enhance their pharmacological properties.[9][10] These groups can improve:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

-

Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

-

Binding Affinity: The electronic properties of fluorine can alter the pKa of nearby functional groups and lead to favorable interactions with biological targets.

This compound serves as a key intermediate for the synthesis of complex molecules with potential therapeutic applications, including anticancer, antiviral, and antidiabetic agents.[10]

Agrochemicals

Similar to pharmaceuticals, the incorporation of fluorinated groups can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides.[11] this compound can be used to synthesize novel agrochemicals with improved properties.

Material Science

The unique properties of fluorinated compounds are also exploited in material science. Polymers and other materials containing fluoroalkyl groups can exhibit enhanced thermal stability, chemical resistance, and unique surface properties.

Reaction Pathways

As a benzyl bromide, the primary reaction pathway for this compound involves nucleophilic substitution at the benzylic carbon. The bromide ion is a good leaving group, facilitating reactions with a wide range of nucleophiles.

Caption: General nucleophilic substitution pathway.

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[12][13][14] The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the stability of the benzylic carbocation intermediate in a potential Sₙ1 pathway.

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and applications of this compound. For further in-depth information, researchers are encouraged to consult the cited literature and the Safety Data Sheet provided by the supplier.

References

- 1. lookchem.com [lookchem.com]

- 2. labsolu.ca [labsolu.ca]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 2-(Trifluoromethyl)benzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. magritek.com [magritek.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 8. Benzyl bromide(100-39-0) MS spectrum [chemicalbook.com]

- 9. jelsciences.com [jelsciences.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 5-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS: 239135-48-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a fluorinated aromatic building block of significant interest in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, its key applications with a representative experimental workflow, and important safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 239135-48-9 |

| Molecular Formula | C₈H₅BrF₄ |

| Molecular Weight | 257.03 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Purity | Typically ≥98% |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Density | Not readily available |

| Solubility | Soluble in common organic solvents |

| InChI Key | Not readily available |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a standard and reliable method involves the bromination of the corresponding alcohol, 5-Fluoro-2-(trifluoromethyl)benzyl alcohol. The following protocol is a representative procedure based on well-established methods for the conversion of benzyl alcohols to benzyl bromides.

Experimental Protocol: Synthesis of this compound

Reaction:

Figure 1: Synthesis of this compound.

Materials:

-

5-Fluoro-2-(trifluoromethyl)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-Fluoro-2-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution via the dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂) will occur.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Applications in Synthesis

This compound is a versatile reagent primarily used as an alkylating agent to introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of novel drug candidates and agrochemicals.

General Reactivity

The benzylic bromide is susceptible to nucleophilic substitution reactions (Sₙ2), where the bromide is displaced by a nucleophile. Common nucleophiles include amines, alcohols, thiols, and carbanions.

Figure 2: General reaction scheme for nucleophilic substitution.

Representative Experimental Workflow: N-Alkylation

The following workflow outlines a typical N-alkylation reaction, a common step in the synthesis of many nitrogen-containing bioactive molecules.

Figure 3: Workflow for a typical N-alkylation reaction.

Safety Information

This compound is a reactive and potentially hazardous chemical. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Precautionary Statement |

| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

| Lachrymator. | Handle in a fume hood to avoid inhalation. |

| Combustible liquid. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemical development. Its synthesis from the corresponding benzyl alcohol is straightforward, and its reactivity as an electrophile in nucleophilic substitution reactions is predictable and reliable. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides the foundational technical information required for its effective and safe use in a research and development setting.

Spectroscopic Data for 5-Fluoro-2-(trifluoromethyl)benzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 5-Fluoro-2-(trifluoromethyl)benzyl bromide (CAS No. 239135-48-9). Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and analysis of structurally analogous compounds. Furthermore, it outlines generalized experimental protocols for the acquisition of such data, serving as a practical resource for researchers in synthetic chemistry and drug development.

Introduction

This compound is a fluorinated organic compound with potential applications as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of fluoro and trifluoromethyl substituents can significantly influence the physicochemical and biological properties of target molecules, making this a compound of interest for medicinal chemists. Spectroscopic analysis is critical for the unambiguous identification and characterization of such molecules. This guide aims to fill the current gap in publicly accessible data by providing a robust set of predicted spectroscopic values and standard methodologies for their experimental verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects and spectral data of similar compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~ 7.6 - 7.8 | m | - | 2 | Aromatic CH |

| ~ 7.2 - 7.4 | m | - | 1 | Aromatic CH |

| ~ 4.6 | s | - | 2 | CH₂Br |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Description |

| ~ 162 (d) | C-F |

| ~ 135 (q) | C-CF₃ |

| ~ 132 (d) | Aromatic CH |

| ~ 128 (q) | Aromatic CH |

| ~ 124 (q) | CF₃ |

| ~ 118 (d) | Aromatic CH |

| ~ 30 | CH₂Br |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -62 | s | -CF₃ |

| ~ -112 | m | Ar-F |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1610, 1500 | Medium-Strong | Aromatic C=C stretch |

| 1320 | Strong | C-F stretch (trifluoromethyl)[1] |

| 1250 | Strong | C-F stretch (aromatic)[2] |

| 1180 - 1100 | Strong | Symmetric and asymmetric CF₃ stretch |

| 1220 | Medium | CH₂ wag |

| 690 - 515 | Medium | C-Br stretch[3] |

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 256/258 | Medium | [M]⁺˙ (Molecular ion peak with bromine isotopes) |

| 177 | High | [M - Br]⁺ (Loss of bromine radical)[4][5][6] |

| 157 | Medium | [M - Br - HF]⁺ |

| 127 | Medium | [C₇H₄F₂]⁺ |

| 108 | Medium | [C₇H₄F]⁺ |

| 69 | Medium | [CF₃]⁺[7] |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and a higher number of scans (e.g., 1024) are typically required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum at 470 MHz. A proton-decoupled pulse sequence is used, with a 30° pulse width and a relaxation delay of 1 second. Chemical shifts are referenced to an external standard of CFCl₃.

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the neat liquid can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal or empty salt plates.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct injection or through a gas chromatography (GC) column for separation from any impurities.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of approximately 50-500.

-

Data Analysis: Identify the molecular ion peak, paying attention to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a novel chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Benzene, fluoro- [webbook.nist.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 6. brainly.com [brainly.com]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

An In-depth Technical Guide to 5-Fluoro-2-(trifluoromethyl)benzyl bromide: Reactivity and Stability for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(trifluoromethyl)benzyl bromide is a key building block in medicinal chemistry, valued for its unique electronic properties that influence reactivity and impart desirable characteristics to target molecules. The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly modulates the reactivity of the benzylic bromide, impacting its stability, reaction kinetics, and suitability for various synthetic transformations. This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its handling, storage, and application in the synthesis of novel therapeutic agents.

Physicochemical Properties and Stability

Understanding the fundamental physicochemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 239135-48-9 | [1] |

| Molecular Formula | C₈H₅BrF₄ | |

| Molecular Weight | 257.03 g/mol | [1] |

| Appearance | Solid | [2] |

| Storage Temperature | Recommended to be stored in a cool, dry place in tightly closed containers. | [3] |

Stability and Handling:

This compound is a reactive compound and should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[2] It is sensitive to moisture and should be stored under an inert atmosphere to prevent degradation.[3] The compound is incompatible with strong oxidizing agents, strong bases, and strong acids.[3] Over time, like many benzyl bromides, it can undergo slow decomposition, particularly when exposed to light and moisture, leading to the formation of hydrobromic acid and other degradation products. Therefore, it is advisable to use the compound relatively fresh or to purify it before use if it has been stored for an extended period.

Reactivity Profile

The reactivity of this compound is dominated by the lability of the carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly influences the reaction mechanism and rate.

Electronic Effects of Substituents:

-

Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms (σₚ = 0.54).[4] It deactivates the aromatic ring towards electrophilic substitution but, more importantly, it destabilizes the formation of a benzylic carbocation.

-

Fluorine Atom (-F): Fluorine is also an electronegative atom and acts as an electron-withdrawing group through induction (σₚ = 0.06).[4] However, it can also act as a weak π-donor through resonance.

The combined effect of these two electron-withdrawing groups at the ortho and meta positions relative to the bromomethyl group makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack. This electronic setup generally favors an Sₙ2 (bimolecular nucleophilic substitution) mechanism over an Sₙ1 (unimolecular nucleophilic substitution) mechanism, as the formation of a primary benzylic carbocation is energetically unfavorable.[5][6]

dot digraph "SN2_Reaction_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, label="Figure 1: Proposed Sₙ2 reaction pathway for this compound.", labelloc=b, labeljust=c, fontcolor="#202124"]; node [shape=plaintext, fontname="Arial", fontsize=12];

// Reactants Reactants [label="Nu⁻ +"]; Substrate [label=<

This compound

];

// Transition State TS [label=<

Transition State

Nu ... [C...Br]δ⁻

, shape=none];

// Products Product [label=<

Substituted Product

]; LeavingGroup [label="+ Br⁻"];

// Edges Reactants -> TS [label="Sₙ2 Attack", fontcolor="#34A853", color="#34A853"]; TS -> Product [label="Bond Formation", fontcolor="#34A853", color="#34A853"]; Product -> LeavingGroup [style=invis];

// Node styles node [fontcolor="#202124"]; edge [color="#5F6368", fontcolor="#5F6368"]; } . Caption: Proposed Sₙ2 reaction pathway.

Comparative Reactivity:

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent for introducing the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a wide range of molecules, a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[9]

A. N-Alkylation Reactions

The reaction of this compound with primary and secondary amines is a straightforward method for the synthesis of N-benzylated amines.

Experimental Protocol: General Procedure for N-Alkylation [10][11]

-

To a solution of the amine (1.0 eq.) in a suitable solvent such as acetonitrile (ACN) or dimethylformamide (DMF), add a base (1.5-2.0 eq.) such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add this compound (1.1 eq.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

B. O-Alkylation Reactions (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing ethers from an alkoxide and an alkyl halide. This compound reacts readily with alkoxides generated from alcohols or phenols.

Experimental Protocol: General Procedure for O-Alkylation [12][13][14]

-

To a solution of the alcohol or phenol (1.0 eq.) in a dry solvent such as tetrahydrofuran (THF) or DMF, add a base (1.2 eq.) such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes or until the evolution of hydrogen gas ceases (in the case of NaH).

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired ether.

Role in Drug Discovery and Development

The incorporation of the 5-fluoro-2-(trifluoromethyl)benzyl group into small molecules is a strategic approach in drug design. The trifluoromethyl group can enhance metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve membrane permeability and oral bioavailability. The fluorine atom can also participate in favorable interactions with biological targets, such as hydrogen bonding or halogen bonding, potentially increasing binding affinity and potency.

While specific examples of marketed drugs containing the 5-fluoro-2-(trifluoromethyl)benzyl moiety are not prominent, this structural motif is of significant interest in the development of new chemical entities (NCEs). For instance, trifluoromethylated benzyl groups have been utilized in the synthesis of compounds targeting a variety of biological pathways.[15]

Conclusion

This compound is a highly reactive and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its reactivity is governed by the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents, which favor Sₙ2-type reactions. Proper handling and storage are essential to maintain its stability and purity. The ability to readily introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety makes this compound a valuable tool for researchers and scientists in the development of novel therapeutics with potentially improved pharmacological profiles. Further investigation into the quantitative reactivity and biological applications of derivatives of this compound is warranted to fully exploit its potential in drug discovery.

References

- 1. 2-Fluoro-5-(trifluoromethyl)benzyl bromide | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound [oakwoodchemical.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. chemistry.coach [chemistry.coach]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. web.viu.ca [web.viu.ca]

- 9. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. jelsciences.com [jelsciences.com]

The Strategic Imperative of Fluorine in Modern Drug Discovery: A Technical Guide

Introduction

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, transforming the landscape of drug design and development. This once-rare element is now a common feature in a significant portion of newly approved pharmaceuticals, a testament to its profound and often beneficial impact on a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine, offering researchers, scientists, and drug development professionals a comprehensive overview of its strategic application. We will delve into the core principles of how fluorine substitution influences metabolic stability, physicochemical properties, and target binding affinity, supported by quantitative data, detailed experimental protocols, and logical workflows.

The Physicochemical Impact of Fluorine Substitution

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (the highest of any element), and the strength of the carbon-fluorine bond—are the basis for its powerful effects in drug design. These attributes allow fluorine to act as a "super-hydrogen" or a bioisostere for a hydroxyl group, enabling subtle yet significant modifications to a lead compound.

Modulation of pKa and Lipophilicity

The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity (pKa) of nearby functional groups. For instance, introducing fluorine near a basic amine can lower its pKa, which can be a crucial tactic for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa can increase the proportion of the neutral form of a basic drug at physiological pH, potentially enhancing its ability to cross biological membranes.

Fluorine's effect on lipophilicity (LogP/LogD) is highly context-dependent. While a single fluorine atom on an aromatic ring generally increases lipophilicity, polyfluorination of an alkyl chain can decrease it. This ability to fine-tune lipophilicity is critical for balancing membrane permeability and aqueous solubility.

Table 1: Physicochemical Properties of Fluoxetine and its Active Metabolite, Norfluoxetine

| Compound | pKa | LogP |

| Fluoxetine | 9.8 | 4.05 |

| Norfluoxetine | 10.95 | 3.5 |

Note: Data is compiled from various sources and should be considered illustrative.

Enhancing Metabolic Stability

One of the most common and impactful applications of fluorine in medicinal chemistry is to enhance a drug's metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.

By strategically placing a fluorine atom at a known site of metabolic attack (a "metabolic soft spot"), chemists can block this pathway, often leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.

Table 2: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds

| Compound Pair | Metric | Value (Non-Fluorinated) | Value (Fluorinated) | Fold Change |

| Atorvastatin Analogues | Intrinsic Clearance (CLint) (µL/min/mg) | ~80 (Acid form) | Significantly lower (Expected) | - |

| Celecoxib vs. SC-558 | IC50 for COX-2 (µM) | ~0.05 | ~0.04 | ~1.25x more potent |

Impact on Binding Affinity and Conformation

The introduction of fluorine can also directly enhance a drug's binding affinity to its target protein. This can occur through several mechanisms:

-

Favorable Interactions: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, as well as other non-canonical hydrogen bonds.

-

Conformational Control: The gauche effect, influenced by fluorine's electronegativity, can restrict the conformation of a molecule, pre-organizing it into a bioactive conformation that fits more readily into the target's binding site.

-

Altered Polarity: Changes in the electronic distribution of the molecule due to fluorine can lead to more favorable electrostatic interactions with the protein.

Experimental Protocols

Protocol for In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure for assessing the metabolic stability of a compound.

1. Reagent Preparation:

- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

- HLM Suspension: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a final protein concentration of 0.5 mg/mL in the phosphate buffer. Keep on ice.

- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

- Test Compound Stock: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mM.

- Quenching Solution: Prepare acetonitrile containing an internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

- In a 96-well plate, add the HLM suspension to each well.

- Add the test compound working solution to the wells to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

- Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

- At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the cold quenching solution.

3. Sample Analysis:

- Centrifuge the plate to pellet the precipitated proteins.

- Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

4. Data Analysis:

- Plot the natural logarithm of the percentage of the parent compound remaining against time.

- The slope of the linear regression of this plot gives the elimination rate constant (k).

- Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

- Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the microsomal protein amount.

Protocol for Nucleophilic Aromatic Substitution (SNAr) Fluorination

This protocol describes a general method for introducing a fluorine atom onto an electron-deficient aromatic ring.

1. Materials:

- Electron-deficient aryl chloride or nitroarene.

- Fluoride source (e.g., anhydrous potassium fluoride (KF) or cesium fluoride (CsF)).

- Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide).

- High-boiling point aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)).

- Anhydrous reaction vessel with a magnetic stirrer and reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

2. Reaction Setup:

- To the reaction vessel, add the aryl chloride/nitroarene (1 equivalent), anhydrous KF or CsF (2-3 equivalents), and the phase-transfer catalyst (0.1-0.2 equivalents).

- Add the anhydrous solvent.

- Stir the mixture at room temperature for 10-15 minutes to ensure good mixing.

3. Reaction Execution:

- Heat the reaction mixture to the desired temperature (typically between 80-150°C). The optimal temperature will depend on the reactivity of the substrate.

- Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

4. Workup and Purification:

- Once the reaction is complete, cool the mixture to room temperature.

- Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel to yield the pure fluorinated aromatic compound.

Visualizing Workflows and Pathways

Rational Drug Design Incorporating Fluorine

The decision to incorporate fluorine is a strategic one, often made during the lead optimization phase of drug discovery. The following workflow illustrates a rational approach.

Caption: A workflow for the rational incorporation of fluorine in lead optimization.

Experimental Workflow for Late-Stage Fluorination

Late-stage fluorination allows for the introduction of fluorine into complex molecules at a late step in the synthetic sequence, which is highly valuable for structure-activity relationship (SAR) studies.

Caption: A generalized experimental workflow for late-stage fluorination.

Signaling Pathway of Sitagliptin (A Fluorinated Drug)

Sitagliptin is a fluorinated inhibitor of dipeptidyl peptidase-4 (DPP-4), used for the treatment of type 2 diabetes. Its mechanism of action involves the potentiation of incretin hormones.

Caption: Mechanism of action of the fluorinated DPP-4 inhibitor, Sitagliptin.

Conclusion

The strategic incorporation of fluorine has proven to be a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical and pharmacokinetic properties—often in a predictable and beneficial manner—has led to the development of safer and more effective drugs across a wide range of therapeutic areas. By blocking metabolic liabilities, fine-tuning pKa and lipophilicity, and enhancing binding affinity, fluorine can address many of the common challenges encountered in lead optimization. As our understanding of the subtle effects of fluorine continues to grow, and as new synthetic methodologies for its introduction become available, the rational design of fluorinated pharmaceuticals will undoubtedly continue to be a driving force in the future of drug discovery.

The Trifluoromethyl Group: A Cornerstone of Modern Pharmaceutical Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool in modern medicinal chemistry. Its unique electronic and steric properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, ultimately enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This technical guide provides a comprehensive overview of the critical role of the trifluoromethyl group in pharmaceutical development, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and drug discovery workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a range of beneficial properties to a parent molecule, primarily driven by the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond.[4][5] These properties collectively contribute to improved drug-like characteristics.

Enhanced Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, a property quantified by the Hansch-Fujita lipophilicity parameter (π). The π value for a CF3 group is approximately +0.88, indicating its contribution to increasing a molecule's solubility in non-polar environments.[6] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, leading to better absorption and distribution within the body.[4][7]

Increased Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of about 485 kJ/mol.[7][8] This inherent strength makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2][9] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can block common metabolic pathways, leading to a longer drug half-life, reduced clearance, and a more predictable pharmacokinetic profile.[4][10]

Modulation of Electronic Properties and pKa: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electron density of the molecule.[1][2][5] This can alter the acidity (pKa) of nearby functional groups. For instance, the introduction of a CF3 group on an aniline ring can decrease its pKa, making it less basic.[11][12] This modulation of pKa can be critical for optimizing a drug's solubility, ionization state at physiological pH, and its interaction with biological targets.

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (-CH3) and chloro (-Cl) groups.[13] While sterically larger than a hydrogen atom, its size is comparable to a methyl group, allowing it to fit into similar binding pockets of enzymes and receptors.[7][14] This bioisosteric replacement can be used to fine-tune the steric and electronic properties of a lead compound to improve its efficacy and selectivity.[13]

Quantitative Comparison of Trifluoromethylated vs. Non-Trifluoromethylated Drugs

The impact of the trifluoromethyl group on a drug's properties is best illustrated through a direct comparison of analogous compounds. A classic example is the comparison between the selective COX-2 inhibitors Celecoxib, which contains a trifluoromethyl group, and Rofecoxib, which has a methylsulfonyl group.[15][16]

| Property | Celecoxib (with -CF3) | Rofecoxib (with -SO2CH3) | Impact of Trifluoromethyl Group |

| Chemical Structure | Contains a trifluoromethylated pyrazole ring | Contains a furanone ring with a methylsulfonylphenyl group[1][17] | The trifluoromethyl group is a key feature of Celecoxib's structure. |

| LogP (Lipophilicity) | ~3.7 | ~2.1 | The CF3 group contributes to higher lipophilicity. |

| Metabolic Half-life (t½) | ~11 hours | ~17 hours | While both are metabolized, the CF3 group in Celecoxib contributes to its metabolic profile. Rofecoxib's longer half-life is influenced by its overall structure. |

| pKa | ~11.1 (sulfonamide) | Not applicable (no acidic/basic center in the same range) | The electron-withdrawing CF3 group influences the acidity of the sulfonamide proton. |

| Binding Affinity (IC50 for COX-2) | ~40 nM[10] | ~27 nM | Both are potent inhibitors; the trifluoromethyl group in Celecoxib is crucial for its high-affinity binding to the COX-2 active site.[7][18] |

| COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | ~375[10] | ~60-fold more selective than celecoxib[7][18] | Both are highly selective for COX-2 over COX-1. |

Another example is Lesinurad, a URAT1 inhibitor for the treatment of gout, which features a trifluoromethyl group. While a direct non-fluorinated analog is not a marketed drug, structure-activity relationship (SAR) studies on URAT1 inhibitors have consistently shown that the trifluoromethyl group is critical for high potency.[19][20] Lesinurad has an IC50 for URAT1 of approximately 7.2 μM.[19]

Experimental Protocols

Synthesis of Trifluoromethylated Compounds

Synthesis of Celecoxib: A common synthetic route to Celecoxib involves the condensation of a trifluoromethylated β-dicarbonyl compound with a substituted hydrazine.[6][10][21]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Heptane

Procedure:

-

Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[10]

-

Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[10]

-

Add a catalytic amount of hydrochloric acid.[10]

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[10]

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[10]

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[10]

-

Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[10]

-

Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.[10]

In Vitro Biological Assays

In Vitro COX-2 Inhibition Assay (IC50 Determination): This assay determines the concentration of an inhibitor required to reduce the activity of the COX-2 enzyme by 50%.[10][22]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compound (e.g., Celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer (e.g., Tris-HCl)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

-

Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

In a 96-well plate, pre-incubate the COX-2 enzyme with the various concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[10]

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.[10]

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes) and then terminate it by adding a stopping solution (e.g., a strong acid).[10]

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.[10]

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

In Vitro Metabolic Stability Assay using Liver Microsomes: This assay assesses the susceptibility of a compound to metabolism by liver enzymes.[9][23][24]

Materials:

-

Pooled human liver microsomes

-

Test compound

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of the test compound in the phosphate buffer.

-

In a 96-well plate, add the liver microsome solution to each well.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.[24]

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.[9]

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[9]

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.[23]

Physicochemical Property Determination

LogP Determination by HPLC: This method provides an estimate of a compound's lipophilicity.[2][25][26][27]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a mixture of methanol and water)

-

A set of standard compounds with known logP values

-

Test compound

Procedure:

-

Prepare solutions of the standard compounds and the test compound in the mobile phase.

-

Inject each standard solution onto the HPLC column and record the retention time (tR).

-

Create a calibration curve by plotting the known logP values of the standards against their corresponding log k' values (k' = (tR - t0) / t0, where t0 is the void time).

-

Inject the test compound solution and determine its retention time.

-

Calculate the log k' for the test compound.

-

Use the calibration curve to determine the logP of the test compound.

pKa Determination by Potentiometric Titration: This is a classic method for measuring the acid dissociation constant.[14][28][29]

Materials:

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

-

Solution of the test compound at a known concentration

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume and concentration of the test compound solution in a beaker with a magnetic stir bar.

-

Slowly titrate the solution with the standardized acid or base, recording the pH at regular volume increments.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Visualizations

Signaling Pathway: Serotonin Reuptake and Inhibition

Many trifluoromethylated drugs, such as Fluoxetine, act as selective serotonin reuptake inhibitors (SSRIs). The following diagram illustrates the mechanism of action of SSRIs in the synaptic cleft.

Caption: Mechanism of action of SSRIs.

Experimental Workflow: Structure-Activity Relationship (SAR) Studies

The development of potent and selective drugs often involves extensive SAR studies, where the chemical structure of a lead compound is systematically modified to improve its biological activity.

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Logical Relationship: Impact of the Trifluoromethyl Group on Drug Properties

The introduction of a trifluoromethyl group initiates a cascade of changes in a molecule's physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic behavior.

Caption: Logical flow of the effects of the trifluoromethyl group.

References

- 1. Rofecoxib | C17H14O4S | CID 5090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. citizen.org [citizen.org]

- 4. benchchem.com [benchchem.com]

- 5. pKa and log p determination | PPTX [slideshare.net]

- 6. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. drugs.com [drugs.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. caep.ca [caep.ca]

- 16. Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rofecoxib [webbook.nist.gov]

- 18. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 22. benchchem.com [benchchem.com]

- 23. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 24. benchchem.com [benchchem.com]

- 25. agilent.com [agilent.com]

- 26. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. m.youtube.com [m.youtube.com]

- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Building Blocks in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules has become a paramount strategy in the design and synthesis of novel compounds with enhanced properties. This in-depth technical guide explores the diverse applications of fluorinated building blocks in modern organic synthesis, providing a comprehensive resource for researchers, scientists, and professionals in drug development. From altering physicochemical characteristics to enhancing biological activity, the judicious placement of fluorine can profoundly impact molecular behavior. This guide details key synthetic methodologies, presents quantitative data for comparative analysis, and offers specific experimental protocols for the synthesis and application of these versatile building blocks.

The Impact of Fluorination on Molecular Properties

The unique properties of the fluorine atom—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the C-F bond—are central to its transformative effects on organic molecules.[1][2] These properties collectively influence a range of molecular parameters critical for drug discovery and materials science.

Physicochemical Properties

The introduction of fluorine can significantly alter a molecule's pKa, lipophilicity, and metabolic stability.

-

pKa Modification: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups. For instance, the pKa of anilines and phenols is demonstrably lowered upon fluorination, which can be crucial for modulating drug-receptor interactions and pharmacokinetic profiles.[3]

-

Lipophilicity (logP): The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom can sometimes decrease lipophilicity, the introduction of trifluoromethyl (CF3) or other polyfluorinated groups generally increases it.[3][4] This modulation of lipophilicity is a key tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[5][6]

-

Metabolic Stability: The high bond energy of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes.[1][2] Replacing metabolically labile C-H bonds with C-F bonds is a common and effective strategy to enhance the metabolic stability and in vivo half-life of drug candidates.

Table 1: Influence of Fluorination on Physicochemical Properties

| Parent Compound | Fluorinated Analog | Change in pKa | Change in logP/logD | Reference(s) |

| Aniline | 4-Fluoroaniline | ↓ | ↑ | [3] |

| Phenol | 4-Fluorophenol | ↓ | ↑ | [3] |

| 2-(Methylthio)pyridine | 2-(Trifluoromethylthio)pyridine | pKa: 3.69 → 0.97 | logD7.4: 1.69 → 2.13 | [3] |

| 2-(Ethylthio)pyridine | 2-(Trifluoroethylthio)pyridine | pKa: 3.68 → 1.49 | logD7.4: 2.26 → 2.71 | [3] |

Conformational Control and Binding Affinity

The introduction of fluorine can induce specific conformational preferences in a molecule due to electrostatic and hyperconjugative interactions. This can lead to a more favorable pre-organization of the ligand for its biological target, thereby enhancing binding affinity and selectivity.

Synthesis of Key Fluorinated Building Blocks

A diverse arsenal of fluorinated building blocks is commercially available or can be synthesized in the laboratory. The following sections detail the preparation of some of the most important reagents.

Electrophilic Fluorinating Reagents

Electrophilic fluorinating reagents, often referred to as "F+" sources, are essential for the direct fluorination of electron-rich substrates.

-

Selectfluor® (F-TEDA-BF₄): This is a widely used, stable, and commercially available electrophilic fluorinating agent.[7][8][9][10][11]

Experimental Protocol: Synthesis of Selectfluor® [7]

-

N-Alkylation of DABCO: React 1,4-diazabicyclo[2.2.2]octane (DABCO) with dichloromethane in a Menshutkin reaction.

-

Ion Exchange: Perform an ion exchange with sodium tetrafluoroborate to replace the chloride counterion with tetrafluoroborate.

-

Fluorination: Treat the resulting salt with elemental fluorine and sodium tetrafluoroborate to yield Selectfluor®.

-

-

N-Fluorobenzenesulfonimide (NFSI): Another common and versatile electrophilic fluorinating reagent.

Nucleophilic Trifluoromethylating Reagents

These reagents deliver a nucleophilic "CF₃⁻" equivalent and are crucial for the trifluoromethylation of electrophilic substrates.

-

Ruppert-Prakash Reagent (TMSCF₃): Trifluoromethyltrimethylsilane is a cornerstone reagent for nucleophilic trifluoromethylation.

-

Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): This reagent serves as a precursor to the difluoromethyl anion and is used in nucleophilic difluoromethylation reactions.[1][12]

Experimental Protocol: Synthesis of Difluoromethyl Phenyl Sulfone [13]

-

Preparation of Fluoromethyl Phenyl Sulfide: React methyl phenyl sulfoxide with diethylaminosulfur trifluoride (DAST) in the presence of a catalytic amount of antimony trichloride in chloroform. The reaction is exothermic.

-

Oxidation: Treat the crude fluoromethyl phenyl sulfide with Oxone® (potassium peroxymonosulfate) in a mixture of methanol and water to yield fluoromethyl phenyl sulfone.

-

Radical Trifluoromethylating Reagents

Radical trifluoromethylation has emerged as a powerful tool for the functionalization of a wide range of substrates, particularly heterocycles.

-

Togni Reagents: These hypervalent iodine compounds are effective electrophilic and radical trifluoromethylating agents.[14]

-

Langlois' Reagent (CF₃SO₂Na): Sodium triflinate is a readily available and widely used precursor for generating the trifluoromethyl radical.

Applications in Organic Synthesis: Key Transformations

Fluorinated building blocks are employed in a vast array of organic transformations to introduce fluorine-containing motifs into target molecules.

Trifluoromethylation Reactions

The introduction of the trifluoromethyl (CF₃) group is one of the most common applications of fluorinated building blocks.

Copper-based catalytic systems are widely used for the trifluoromethylation of aryl halides and other substrates.

Table 2: Copper-Catalyzed Trifluoromethylation of Aryl Iodides

| Aryl Iodide Substrate | Trifluoromethylating Agent | Catalyst/Ligand | Solvent | Yield (%) | Reference(s) |

| 4-Iodoanisole | TMSCF₃ | CuI (10 mol%) | NMP | 85 | [4] |

| 1-Iodonaphthalene | TMSCF₃ | CuI (10 mol%) | NMP | 92 | [4] |

| 2-Iodopyridine | TMSCF₃ | CuI (10 mol%) | NMP | 78 | [4] |

| Ethyl 4-iodobenzoate | CF₃CO₂Na | CuI (20 mol%)/Phen | DMF | 88 | [4] |

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide [15][16][17]

-

To a reaction vessel, add the aryl iodide (1.0 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium fluoride (2.0 mmol).

-

Add anhydrous DMF (5 mL) and trifluoromethyltrimethylsilane (TMSCF₃) (1.5 mmol).

-

Stir the reaction mixture at 80 °C for 12 hours under an inert atmosphere.

-

After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating trifluoromethyl radicals for C-H trifluoromethylation and other transformations.[7][12][13][18][19]

Difluoromethylation and Monofluoromethylation

The introduction of difluoromethyl (CF₂H) and monofluoromethyl (CH₂F) groups is also of significant interest, as these moieties can act as lipophilic hydrogen bond donors.

Table 3: Synthesis of α,α-Difluoromethyl Ketones

| Starting Material | Difluoromethylating Agent | Catalyst/Reagent | Solvent | Yield (%) | Reference(s) |

| Acetophenone | PhSO₂CF₂H | NaH | THF | 75 | [10][20] |

| 1-Indanone | TMSCF₂H | CsF | DMF | 82 | [21] |

| Chalcone | BrCF₂CO₂Et / Cu | Pd(OAc)₂ | Toluene | 68 | [9] |

Experimental Protocol: Difluoromethylation of a Ketone using PhSO₂CF₂H [10][20]

-

To a solution of the ketone (1.0 mmol) in anhydrous THF (10 mL) at 0 °C, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of difluoromethyl phenyl sulfone (1.1 mmol) in anhydrous THF (5 mL) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are prevalent in pharmaceuticals and agrochemicals. Direct fluorination of heterocycles or the use of fluorinated building blocks in cyclization reactions are common strategies.